2-(3-broMo-4-fluorophenyl)cyclopropanecarboxylic acid
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Overview
Description
2-(3-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-fluorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a substituted styrene, followed by functional group transformations to introduce the carboxylic acid moiety. One common method involves the use of diazo compounds in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent bromination and fluorination steps are carried out under controlled conditions to achieve the desired substitution pattern on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organolithium compounds (for nucleophilic substitution) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: The compound can be used in the development of new materials with desired chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-fluorophenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and substituted phenyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid
- 2-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid
- 2-(3-Bromo-4-methylphenyl)cyclopropanecarboxylic acid
Uniqueness
2-(3-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of both bromine and fluorine atoms provides distinct electronic and steric effects, making this compound valuable for various synthetic and research applications.
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-8-3-5(1-2-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFLKJLMRHJNSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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